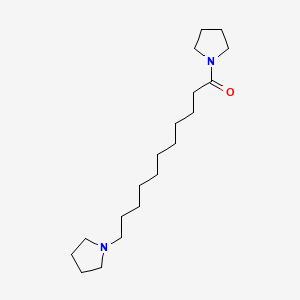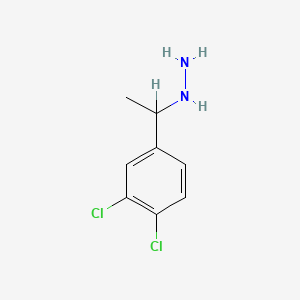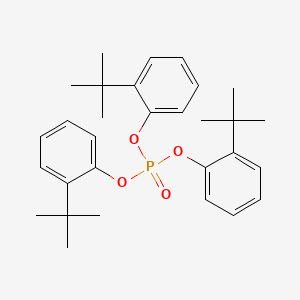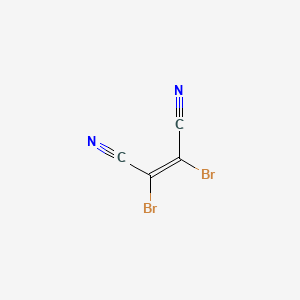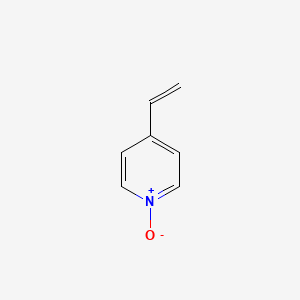
4-Ethenyl-1-oxidopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-1-oxidopyridin-1-ium is a chemical compound known for its unique structure and properties. It is a polymer derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. The addition of the 4-ethenyl and 1-oxide groups to the pyridine ring results in a compound with distinct chemical and physical characteristics. This compound is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-oxidopyridin-1-ium typically involves the polymerization of 4-ethenylpyridine N-oxide. This process can be initiated through various methods, including free radical polymerization, anionic polymerization, and cationic polymerization. The choice of method depends on the desired molecular weight and properties of the final polymer.
Free Radical Polymerization: This method involves the use of free radicals to initiate the polymerization process. Common initiators include azo compounds and peroxides. The reaction is typically carried out in a solvent such as toluene or benzene at elevated temperatures.
Anionic Polymerization: This method uses anionic initiators such as alkali metals or organometallic compounds. The reaction is usually conducted in a polar solvent like tetrahydrofuran (THF) under inert atmosphere conditions.
Cationic Polymerization: This method employs cationic initiators such as Lewis acids or protonic acids. The polymerization is carried out in a non-polar solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale free radical polymerization due to its simplicity and cost-effectiveness. The process is typically conducted in a continuous reactor system, allowing for the efficient production of high molecular weight polymers with consistent properties.
化学反応の分析
Types of Reactions
4-Ethenyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the 1-oxide group, which enhances the reactivity of the pyridine ring.
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF under inert atmosphere conditions.
Substitution: Halogens, alkylating agents, acylating agents; reactions are often carried out in organic solvents such as dichloromethane or acetonitrile at varying temperatures depending on the reactivity of the reagents.
Major Products Formed
The major products formed from these reactions include various pyridine N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives. These products have diverse applications in chemical synthesis and industrial processes.
科学的研究の応用
4-Ethenyl-1-oxidopyridin-1-ium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its ability to activate Lewis acidic parts of molecules makes it a valuable reagent in synthetic chemistry.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile building block for medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its stability and reactivity make it suitable for use in high-performance materials.
作用機序
The mechanism of action of 4-Ethenyl-1-oxidopyridin-1-ium involves its ability to act as a mild Lewis base. The 1-oxide group enhances the electron density on the pyridine ring, allowing it to interact with Lewis acidic parts of molecules. This interaction increases the reactivity of the nucleophilic part of the molecule, facilitating various chemical reactions.
Molecular Targets and Pathways
The compound primarily targets Lewis acidic sites on molecules, activating them for subsequent reactions. This activation can lead to the formation of new chemical bonds, resulting in the synthesis of complex molecules. The pathways involved in these reactions often include nucleophilic addition, substitution, and elimination mechanisms.
類似化合物との比較
4-Ethenyl-1-oxidopyridin-1-ium can be compared with other similar compounds, such as pyridine N-oxide, 4-vinylpyridine, and 4-ethenylpyridine. These compounds share structural similarities but differ in their reactivity and applications.
Pyridine N-oxide: This compound is a simple N-oxide derivative of pyridine. It is less reactive than this compound and is primarily used as an oxidizing agent in organic synthesis.
4-Vinylpyridine: This compound is a vinyl derivative of pyridine without the 1-oxide group. It is used in the production of polymers and copolymers but lacks the enhanced reactivity provided by the 1-oxide group.
4-Ethenylpyridine: Similar to 4-vinylpyridine, this compound is used in polymer synthesis. the absence of the 1-oxide group limits its applications in catalytic and synthetic chemistry.
The uniqueness of this compound lies in its combination of the 4-ethenyl and 1-oxide groups, which provide enhanced reactivity and stability, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
26715-00-4 |
|---|---|
分子式 |
C7H7NO |
分子量 |
121.14 g/mol |
IUPAC名 |
4-ethenyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7NO/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 |
InChIキー |
KRFXUBMJBAXOOZ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=[N+](C=C1)[O-] |
正規SMILES |
C=CC1=CC=[N+](C=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


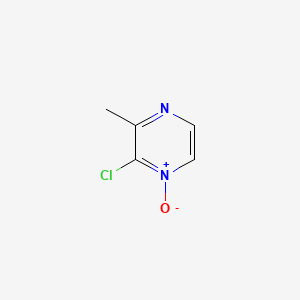
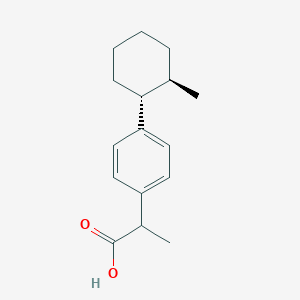
![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)
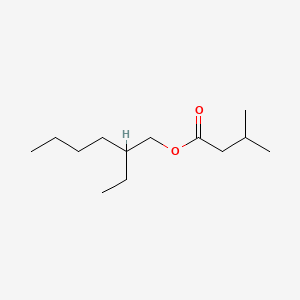

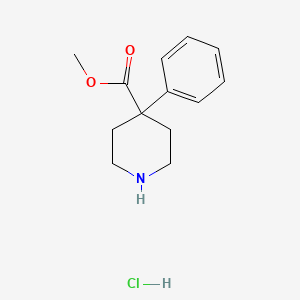

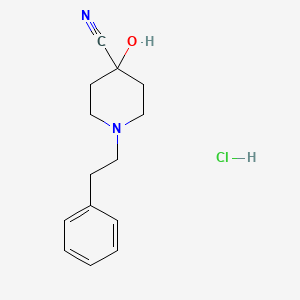
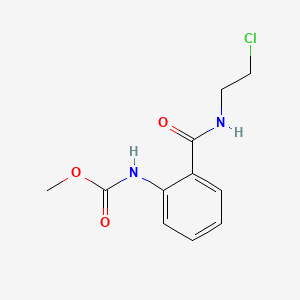
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-n-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline](/img/structure/B1622856.png)
